Melting Point Elevation for High-Temperature Melt Processing
The target compound exhibits a melting point of 177–181 °C, as determined by neutralization titration and HPLC‑validated purity analysis . This is approximately 85 °C higher than the melting point of its closest ester analog, bisphenol A diacetate (CAS 10192‑62‑8, mp 91–94 °C) . The larger ΔT between the diacid and its melt‑processable window is critical for solid‑state metathesis polycondensation reactions that require monomer stability well above the glass‑transition temperature of the nascent polymer.
| Evidence Dimension | Melting point (onset, crystalline solid) |
|---|---|
| Target Compound Data | 177–181 °C (TCI, neutralization titration; Fisher Scientific, 179 °C nominal; Alfa Chemistry, 179 °C) |
| Comparator Or Baseline | Bisphenol A diacetate: 91–94 °C (TCI, lit.) |
| Quantified Difference | Δ ≈ 83–90 °C (target higher than comparator) |
| Conditions | Commercial analytical‑grade samples; methods per supplier COA (differential scanning calorimetry / capillary melting point). |
Why This Matters
A melting point difference of ~85 °C directly impacts monomer feeding strategy in melt polycondensation; procurement of the incorrect ester analog would cause premature melting, phase separation, and incomplete polymerization under standard polyarylate reaction conditions.
